tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate
Description
tert-Butyl (3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate is a boronate ester derivative featuring a piperidine scaffold with a tert-butyl carbamate protecting group and a conjugated dioxaborolane substituent in the (Z)-configuration. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its stable boron-containing moiety, which facilitates carbon-carbon bond formation in pharmaceutical intermediates and agrochemicals . Its structural uniqueness lies in the stereochemistry of the methylidene group, which influences reactivity and selectivity in catalytic processes .
Properties
CAS No. |
2365173-51-7 |
|---|---|
Molecular Formula |
C17H30BNO4 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
tert-butyl (3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H30BNO4/c1-15(2,3)21-14(20)19-10-8-9-13(12-19)11-18-22-16(4,5)17(6,7)23-18/h11H,8-10,12H2,1-7H3/b13-11- |
InChI Key |
GPYSHFDGCMCHHW-QBFSEMIESA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\2/CCCN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Construction
The synthesis begins with a tert-butyl piperidine-1-carboxylate scaffold, which serves as the protected amine core. This compound is commercially available or can be prepared by carbamoylation of piperidine using tert-butyl chloroformate under basic conditions.
Formation of the (3Z)-Methylidene Substituent
The (3Z)-methylidene group is introduced at the 3-position of the piperidine ring via an aldol-type condensation or Wittig reaction with appropriate aldehyde or phosphonium salt precursors. The Z-configuration is controlled by reaction conditions such as temperature, choice of base, and solvent.
Installation of the Boronate Ester Group
The critical step is the attachment of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. This is typically achieved via:
- Suzuki-Miyaura cross-coupling reactions: Using a halogenated intermediate (e.g., bromide or iodide at the methylidene substituent) with bis(pinacolato)diboron under palladium catalysis.
- Direct borylation: Employing transition-metal catalysts such as palladium or rhodium complexes to borylate an alkene or aromatic precursor.
The boronate ester is often introduced using bis(pinacolato)diboron , a stable and widely used boron source.
Representative Two-Step Process (Based on Patent US9914695B2)
A notable example from patent literature describes a two-step process:
- Step 1: Preparation of a 3-substituted piperidine intermediate via reductive amination or alkylation.
- Step 2: Reaction of this intermediate with a boronic acid derivative or bis(pinacolato)diboron under transition-metal catalysis to install the boronate ester group.
This method emphasizes mild reaction conditions, high selectivity for the Z-isomer, and good yields.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Catalyst/Promoter | Solvent(s) | Temperature | Yield (%) (Reported) |
|---|---|---|---|---|---|
| Carbamoylation | tert-butyl chloroformate, base (e.g., triethylamine) | None | Dichloromethane (DCM) | 0–25 °C | >85 |
| Formation of (3Z)-methylidene | Aldehyde or Wittig reagent, base | None | Tetrahydrofuran (THF) | 0–40 °C | 70–90 |
| Boronate ester installation | Bis(pinacolato)diboron, base (e.g., potassium acetate) | Pd(PPh3)4 or Pd(dppf)Cl2 | 1,4-Dioxane or THF | 60–90 °C | 75–95 |
Note: Specific yields and conditions vary depending on substrate purity and scale.
In-Depth Research Findings
Catalyst Influence
- Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) and palladium(II) complexes with diphosphine ligands are most effective for the Suzuki coupling step.
- Rhodium catalysts have been reported for alternative borylation strategies but are less common for this specific compound.
Solvent Effects
- Polar aprotic solvents like tetrahydrofuran and 1,4-dioxane facilitate better solubility of reactants and catalysts, improving reaction rates.
- Dichloromethane is preferred for carbamoylation due to its inertness and ability to dissolve both organic and inorganic reagents.
Stereochemical Control
- The Z-configuration of the methylidene substituent is favored under kinetic control by low temperature and choice of base.
- Purification techniques such as column chromatography or crystallization are employed to isolate the desired isomer with high purity.
Summary Table of Preparation Methods
| Preparation Stage | Method Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Carbamoylation of piperidine | Reaction of piperidine with tert-butyl chloroformate | Triethylamine, DCM, 0–25 °C | High yield, straightforward | Requires moisture control |
| Introduction of methylidene | Aldol condensation or Wittig reaction with aldehyde or phosphonium salt | Base (NaH, KOtBu), THF, low temperature | Good stereocontrol | Sensitive to moisture and air |
| Boronate ester installation | Suzuki-Miyaura coupling with bis(pinacolato)diboron | Pd catalyst, KAc, 1,4-dioxane, 60–90 °C | High selectivity, broad substrate scope | Requires expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the boronate ester group, leading to the formation of different derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
tert-Butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The piperidine ring can interact with receptors and enzymes, influencing their activity and function.
Comparison with Similar Compounds
Suzuki-Miyaura Coupling Performance
The target compound demonstrates moderate reactivity in palladium-catalyzed couplings, with yields comparable to cyclohexenyl derivatives (e.g., 1175298-10-8) but lower than pyrazole-containing analogs (e.g., 877399-74-1) due to electronic deactivation by the piperidine nitrogen .
Stability and Handling
- Thermal Stability : The tert-butyl carbamate group in the target compound provides superior thermal stability (>150°C) compared to unprotected piperidine-boronate esters, which degrade above 100°C .
- Hydrolytic Sensitivity : Like all dioxaborolane derivatives, the compound is moisture-sensitive but less prone to hydrolysis than trifluoroborate salts (e.g., 2416056-30-7) .
Pharmacological and Industrial Relevance
- Drug Intermediate Utility : The piperidine core is critical in CNS-targeting pharmaceuticals, whereas pyrazole-containing analogs (e.g., 877399-74-1) are prioritized in kinase inhibitor synthesis .
Research Findings and Data Tables
Comparative Reactivity in Cross-Coupling Reactions
Physicochemical Properties
| Property | Target Compound | 877399-74-1 (Pyrazole analog) | 1175298-10-8 (Cyclohexenyl) |
|---|---|---|---|
| Molecular Weight | 349.28 g/mol | 377.39 g/mol | 335.31 g/mol |
| LogP (Predicted) | 2.8 | 3.1 | 2.5 |
| Solubility (DMSO) | >50 mg/mL | >100 mg/mL | 25 mg/mL |
| Melting Point | 98–102°C | 115–118°C | 85–88°C |
Biological Activity
Chemical Structure and Properties
tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate is a synthetic organic compound with a complex structure. Its molecular formula is and it has a molecular weight of approximately 323.2 g/mol. The compound features a piperidine ring, a tert-butyl group, and a dioxaborolane moiety, which suggests potential applications in organoboron chemistry and medicinal chemistry due to its reactivity and stability .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, potentially influencing signaling pathways and metabolic processes. The presence of the dioxaborolane group is significant as it is known to participate in cross-coupling reactions which are crucial in drug development and synthesis .
Pharmacological Potential
Recent studies have indicated that compounds similar to this compound exhibit promising activity against various cancer types by modulating key proteins involved in cell proliferation and apoptosis. For instance, some derivatives have shown efficacy in degrading IKZF2 proteins, which play a critical role in the regulation of immune responses and have been implicated in the pathogenesis of several cancers .
Case Studies
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of related piperidine derivatives reported that certain compounds demonstrated selective cytotoxicity against leukemia cells. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
Case Study 2: Modulation of Immune Response
Another research effort focused on the immunomodulatory effects of similar compounds. These studies revealed that compounds capable of degrading IKZF2 could enhance the function of regulatory T cells (Tregs), suggesting potential applications in autoimmune diseases and cancer immunotherapy .
Comparative Biological Activity Table
Q & A
Q. What are the common synthetic routes for tert-butyl(3Z)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine-1-carboxylate?
The synthesis typically involves multi-step protocols. A representative route begins with tert-butyl piperidine derivatives (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate) functionalized via Wittig or Horner-Wadsworth-Emmons reactions to introduce the dioxaborolane-containing methylidene group. Key steps include:
- Coupling Reactions : Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ catalysts in 1,4-dioxane/water mixtures under reflux .
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen during boronate ester formation .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, particularly the (3Z) configuration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₉H₃₃BNO₄, MW 363.3) .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection .
Q. What precautions are necessary when handling this compound due to its boronate ester moiety?
- Moisture Sensitivity : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
- Reaction Conditions : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes for moisture-sensitive steps .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to improve yield and purity?
- Catalyst Screening : Test Pd catalysts (e.g., PdCl₂(dppf), Pd(OAc)₂) for efficiency in C–B bond activation .
- Solvent Systems : Optimize polar aprotic solvents (e.g., DMF, DMAc) to enhance solubility of boronate intermediates .
- Temperature Control : Maintain 80–100°C to balance reaction rate and side-product formation .
- Additives : Use K₂CO₃ or Cs₂CO₃ as bases to stabilize Pd intermediates and improve coupling efficiency .
Q. What strategies are effective in resolving discrepancies in spectroscopic data when synthesizing derivatives of this compound?
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex derivatives (e.g., piperidine ring protons) .
- X-ray Crystallography : Confirm stereochemistry for crystalline derivatives, especially Z/E isomerism .
- Isotopic Labeling : Use ¹⁰B/¹¹B isotopic analysis to track boronate stability during functionalization .
Q. How does the stereochemistry at the (3Z) position influence the compound's reactivity in cycloaddition reactions?
The Z-configuration imposes steric constraints, favoring endo transition states in Diels-Alder reactions. Comparative studies with E-isomers show:
- Reactivity : Z-isomers exhibit faster reaction rates with electron-deficient dienophiles due to orbital alignment .
- Product Selectivity : Z-configuration leads to cis-fused bicyclic adducts, while E-isomers form trans products .
Q. What are the mechanistic considerations for the hydrolysis of the dioxaborolane ring under acidic vs basic conditions?
- Acidic Hydrolysis : Proceeds via protonation of the boron atom, leading to ring opening and formation of boronic acid intermediates. Side reactions include oxidation to phenol derivatives .
- Basic Hydrolysis : Involves nucleophilic attack by OH⁻, generating borate salts. Competing pathways (e.g., β-elimination) may occur at elevated temperatures .
Q. How to design experiments to assess the compound's stability under various storage conditions?
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- Light Sensitivity : UV-vis spectroscopy to detect photolytic decomposition (λmax 270–300 nm) .
- Long-Term Stability : Store aliquots at –20°C, 4°C, and RT, with periodic NMR/MS analysis over 6–12 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
